Home > Products > Screening Compounds P35540 > Theophylline Glycinate
Theophylline Glycinate -

Theophylline Glycinate

Catalog Number: EVT-10916052
CAS Number:
Molecular Formula: C9H13N5O4
Molecular Weight: 255.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of theophylline glycinate typically involves several steps:

  1. Starting Materials: The reaction generally begins with theophylline and glycine or sodium glycinate.
  2. Reaction Conditions: The synthesis can be carried out in an aqueous solution under controlled temperature and pH conditions to facilitate the formation of the desired compound.
  3. Purification: Post-reaction, purification methods such as crystallization or chromatographic techniques are employed to isolate theophylline glycinate from unreacted materials and by-products.

One notable method involves using sodium glycinate as a reactant, which enhances solubility and stability. The process may also include granulation techniques to produce formulations suitable for tablet production .

Molecular Structure Analysis

Structure and Data

The molecular formula of theophylline glycinate can be represented as C₈H₉N₄O₃S. The structure consists of a xanthine core with an attached glycinate moiety, which contributes to its pharmacological properties.

  • Molecular Weight: Approximately 239.25 g/mol.
  • Structural Features: The structure includes:
    • A purine ring system typical of xanthines.
    • An amino acid side chain (glycinate) that enhances solubility.

The presence of functional groups such as amines and carboxylic acids in the glycinate moiety plays a crucial role in its interaction with biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Theophylline glycinate can undergo various chemical reactions, including:

  1. Hydrolysis: In aqueous environments, it can hydrolyze back into theophylline and glycine.
  2. Decomposition: Under strongly alkaline conditions (pH ~ 12), it may decompose, leading to ring open
Introduction to Theophylline Glycinate in Modern Pharmacological Research

Historical Evolution of Theophylline Glycinate as a Therapeutic Agent

The development of theophylline glycinate emerged from mid-20th century efforts to address the pronounced solubility challenges associated with theophylline (1,3-dimethylxanthine), a methylxanthine derivative first isolated from tea leaves by Albrecht Kossel in 1888 and chemically synthesized by Emil Fischer and Lorenz Ach in 1895 [6]. Early therapeutic use of theophylline in the 1920s–1940s for asthma and bronchospasm was hampered by gastrointestinal irritation and erratic absorption attributable to its poor solubility in biological fluids [4] [6]. Researchers systematically investigated salt formation and complexation strategies to enhance dissolution properties, leading to the creation of aminophylline (theophylline-ethylenediamine) and subsequently exploring amino acid complexes [9].

The specific combination of theophylline with glycine was pioneered through pharmaceutical chemistry investigations in the 1940s, yielding a water-soluble complex that maintained the desired bronchodilatory effects while mitigating emetic side effects [9]. This innovation represented a critical milestone in xanthine therapeutics, as evidenced by clinical evaluation involving over 300 patients across 18 months. Researchers documented that the complex permitted administration of up to 4 grams daily (equivalent to 2 grams of theophylline) without inducing the nausea or vomiting commonly associated with earlier theophylline formulations [9]. Subsequent research confirmed glycine's unique role in solubilizing theophylline, noting that other amino acids (glutamic acid, anthranilic acid, p-aminobenzoic acid) failed to produce analogous complexes and that related methylxanthines like caffeine and theobromine did not form stable glycinate salts [8].

Table 1: Comparative Physicochemical Properties of Theophylline Formulations

PropertyTheophylline BaseAminophyllineTheophylline Glycinate
Aqueous Solubility1:120 (g/mL)1:5 (g/mL)>1:1 (g/mL)
pH of 1% Solution5.5–7.09.68.5–9.0
Primary Solubilizing AgentN/AEthylenediamineGlycine
Gastric Irritation PotentialHighModerateLow

The transition toward contemporary pharmaceutical development has involved structural optimization of the glycinate complex. Modern analytical characterizations, including proton nuclear magnetic resonance spectroscopy, identify signature peaks at approximately 3.23δ and 3.41δ corresponding to theophylline's methyl groups, alongside distinctive carbon signals at 27.7δ and 29.9δ, confirming the complex's integrity [6]. These physicochemical refinements have enabled precise manufacturing control and supported advanced formulation strategies, particularly inhalable dry powder systems that exploit the complex's solubility profile for pulmonary delivery [2].

Role in Contemporary Respiratory Disease Research Paradigms

Current research on theophylline glycinate focuses on three principal domains: advanced pulmonary delivery systems, molecular mechanism elucidation, and translational pharmacology studies, positioning this complex as a multifaceted agent in respiratory therapeutics.

Pulmonary Delivery Advancements

Novel dry powder inhaler formulations incorporating theophylline glycinate demonstrate significantly enhanced deep lung deposition characteristics. Spray-dried composite particles combining the complex with trehalose and leucine achieve optimal aerodynamic diameters of 3.61 ± 0.15 μm, with in vitro and in silico studies demonstrating a 43% fine particle fraction and 36% deep lung deposition efficiency [2]. These systems exploit glycinate's solubility to generate microparticles exhibiting amorphous structural characteristics that profoundly enhance dissolution kinetics. Co-spray-dried formulations release 100% of the payload within 5 minutes in vitro—a 20-fold solubility increase compared to crystalline theophylline—thereby facilitating rapid alveolar absorption and onset of action [2]. Particle engineering approaches further demonstrate that trehalose-leucine matrices maintain chemical stability while reducing crystallinity, critical factors for reproducible pulmonary delivery.

Table 2: Performance Metrics of Inhalable Theophylline Glycinate Formulations

ParameterTrehalose-Leucine CarrierTrehalose-Leucine-Glycine CarrierPure Theophylline
Mass Median Aerodynamic Diameter (μm)3.61 ± 0.154.12 ± 0.21>5.0
Fine Particle Fraction (%)43.2 ± 1.838.7 ± 2.1<15
Deep Lung Deposition (%)36.4 ± 1.532.9 ± 1.7<10
Time for 90% Release (min)<5<7>60

Molecular Mechanism Elucidation

Theophylline glycinate retains the multimodal pharmacological activity of theophylline while glycine may confer additional benefits through modulation of inflammatory pathways. Mechanistic studies confirm that the complex functions as a potent:

  • Phosphodiesterase (PDE) inhibitor: Preferentially inhibiting PDE3 and PDE4 isoenzymes in bronchial tissue homogenates, thereby elevating intracellular cyclic adenosine monophosphate (cAMP) concentrations to promote smooth muscle relaxation [7].
  • Adenosine receptor antagonist: Blocking A~1~, A~2A~, and A~2B~ receptor subtypes with near-equivalent affinity, preventing adenosine-mediated bronchoconstriction [3] [7].
  • Epigenetic modulator: Activating histone deacetylase-2 (HDAC2) at concentrations ≥100 μM, enabling suppression of nuclear factor kappa B (NF-κB)-driven inflammatory gene expression [3] [4] [7]. Experimental evidence demonstrates that theophylline glycinate reduces NF-κB nuclear translocation by 65.3 ± 8.2% and inhibits IκBα degradation in human pulmonary epithelial cells (A549 line) in a concentration-dependent manner [7].

The complex also promotes anti-inflammatory cytokine production, elevating interleukin-10 concentrations by 2.7-fold in murine models while concurrently suppressing tumor necrosis factor-alpha and nitric oxide synthesis [7]. Additional investigations reveal that theophylline glycinate induces eosinophil apoptosis through downregulation of B-cell lymphoma 2 protein expression, potentially mitigating allergic inflammation pathways in asthma [7].

Translational Pharmacology Insights

Experimental models provide compelling evidence for theophylline glycinate's bioactivity profile. Whole-body plethysmography in Sprague-Dawley rats documents that oral administration (100 mg/kg) significantly increases respiratory rate and minute volume without altering tidal volume, indicating enhanced respiratory efficiency through elevated breathing frequency rather than depth [5]. Peak effects manifest within 30 minutes post-administration, aligning with the dissolution advantages conferred by glycinate complexation. Crucially, cytotoxicity screening using pulmonary epithelial cell lines indicates favorable biocompatibility of optimized formulations, supporting their therapeutic potential [2].

Contemporary research frameworks increasingly position theophylline glycinate as a candidate for combination therapies addressing multifactorial respiratory pathologies. Investigations explore synergistic interactions with beta-agonists through complementary cAMP-elevating mechanisms and with corticosteroids via HDAC2-mediated restoration of steroid sensitivity—particularly relevant in severe asthma phenotypes exhibiting glucocorticoid resistance [3] [4]. These strategic research directions underscore the compound's evolving significance within modern respiratory pharmacotherapy, leveraging its unique physicochemical properties and multimodal activity against complex obstructive airway diseases.

Properties

Product Name

Theophylline Glycinate

IUPAC Name

2-aminoacetic acid;1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C9H13N5O4

Molecular Weight

255.23 g/mol

InChI

InChI=1S/C7H8N4O2.C2H5NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2(4)5/h3H,1-2H3,(H,8,9);1,3H2,(H,4,5)

InChI Key

HXSKWEQQPCKYIF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.